molecular formula C22H25NO4 B2803730 4-(3-(4-Methoxyphenyl)azepane-1-carbonyl)phenyl acetate CAS No. 1795302-97-4

4-(3-(4-Methoxyphenyl)azepane-1-carbonyl)phenyl acetate

Cat. No.: B2803730
CAS No.: 1795302-97-4
M. Wt: 367.445
InChI Key: XBXHAHCQHMRKAE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be derived from its IUPAC name and molecular formula. It contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom . It also contains methoxyphenyl and carbonyl groups .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 367.445. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

Catalysis and Organic Synthesis

One significant application of related azepane derivatives and compounds with methoxyphenyl groups involves catalysis and organic synthesis processes. For instance, iridium-catalyzed reactions utilize similar compounds for hydro-hydroxyalkylation of butadiene, leading to carbonyl crotylation products. This method showcases the utility of these compounds in synthesizing complex organic molecules with high regioselectivity (Zbieg, Fukuzumi, & Krische, 2010). Similarly, novel azepane derivatives have been explored for their potential as protein kinase B (PKB) inhibitors, highlighting their relevance in developing therapeutic agents through structure-based optimization (Breitenlechner et al., 2004).

Material Science and Polymer Chemistry

In material science, compounds with methoxyphenyl groups have been utilized for the synthesis of polymers. For example, vinyl polymerization techniques involving xanthate-mediated processes demonstrate how these compounds can control the synthesis of degradable polymers, offering insights into sustainable material production (Bell, Hedir, O'Reilly, & Dove, 2015).

Chemical Transformations and Synthesis

Further, these compounds are pivotal in chemical transformations, such as the asymmetric synthesis of substituted azepanes, which is crucial for creating bioactive molecules with specific chirality (Lee & Beak, 2006). The ability to synthesize and manipulate such compounds enables the development of a wide range of chemicals with potential applications in various industries, from pharmaceuticals to advanced materials.

Properties

IUPAC Name

[4-[3-(4-methoxyphenyl)azepane-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-16(24)27-21-12-8-18(9-13-21)22(25)23-14-4-3-5-19(15-23)17-6-10-20(26-2)11-7-17/h6-13,19H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXHAHCQHMRKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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